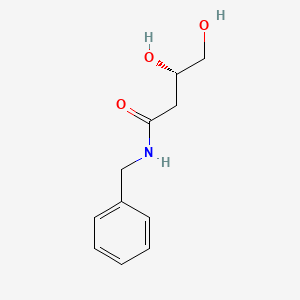![molecular formula C9H8N2 B575253 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile CAS No. 173477-81-1](/img/structure/B575253.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H9N . It is a key intermediate of cefpirome .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . A new practical and efficient route was developed for its synthesis . The synthesis also involves the use of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine was studied using X-ray structural analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The reaction represents a profound structural transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine include a molecular weight of 119.1638 . More detailed properties are not available in the search results.Applications De Recherche Scientifique
Pharmaceuticals and Antimicrobial Applications : It's primarily used in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. Its significance in antimicrobial and bactericidal applications has also been noted (Fu Chun, 2007).
Synthesis of Plant Protection Agents : This compound is employed in synthesizing plant protection agents, indicating its utility in agricultural chemistry (Fu Chun, 2007).
Material for Synthetic Resin and Antioxidants : It is used in the synthesis of synthetic resin, antioxidants, and plastics, demonstrating its versatility in material science (Fu Chun, 2007).
Crystal Structure Analysis : Studies on crystal structure determination of its derivatives have been conducted, which is crucial for understanding its chemical behavior and potential applications in materials science (A. Moustafa & A. S. Girgis, 2007).
Corrosion Inhibition : Some derivatives have been developed as inhibitor films for steel alloy corrosion, showcasing their practical applications in industrial material protection (H. A. Abd El‐Lateef et al., 2022).
Anticancer Properties : Certain derivatives of this compound have shown promising anticancer properties, indicating its potential in medicinal chemistry and drug development (M. El-Hashash et al., 2019).
Synthetic Methods and Applications : Various synthetic methods have been explored for producing this compound, highlighting its importance in organic synthesis and potential in various fields (Chen Li-gong, 2004).
Optical and Electronic Properties : Studies on the optical and junction characteristics of its derivatives have been conducted, suggesting its applications in electronic materials and devices (I. Zedan, F. El-Taweel, & E. El-Menyawy, 2020).
Orientations Futures
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-4-5-11-9-3-1-2-8(7)9/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZRSMTUGYEEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]heptane, 2,5-diethenyl-](/img/no-structure.png)
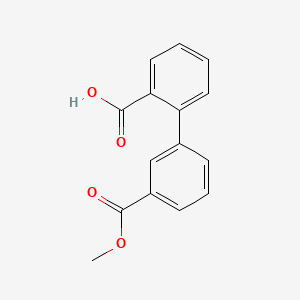
![7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B575173.png)
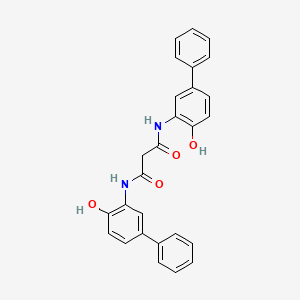

![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)
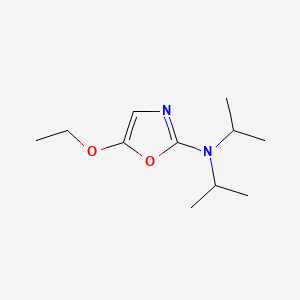
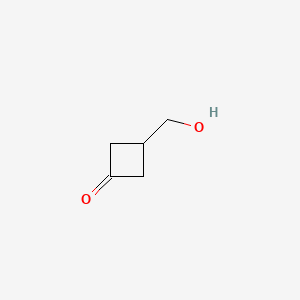
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
